5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the compound , are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The presence of the thiophene ring is a key feature of this compound and contributes to its properties and potential applications.Scientific Research Applications
Synthesis and Derivatives
- The compound has been used in the synthesis of various derivatives, including amides and basically substituted esters, through ring closure reactions (Sauter & Dzerovicz, 1970).
- It serves as a precursor for isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups, used in the synthesis of benzo[b]thiophenes and esterified compounds (Campaigne & Abe, 1975).
Pharmaceutical Applications
- Benzo[b]thiophene derivatives, including those with substituents in positions 3 and 5, have been synthesized for potential use as dual antidepressant drugs, showing affinity for 5-HT1A receptors and serotonin reuptake inhibition (Orus et al., 2002).
- Compounds derived from related structures have demonstrated antidepressant activity and neurotoxicity screening, indicating potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Material Science and Crystallography
- The compound has been characterized in material science, particularly in crystallography, revealing intricate molecular interactions and three-dimensional network formations (Kumara et al., 2017).
Chemical Synthesis and Characterization
- It has been used in the decarboxylation processes, highlighting its stability and reactivity under certain conditions (Jackson & Bowlus, 1980).
- The compound's derivatives have been incorporated into silica to create novel composite materials, demonstrating its utility in advanced material synthesis (Kubo et al., 2005).
Anticancer Research
- Thiophene derivatives, including those with a methoxyphenyl moiety, have been studied for their pronounced anti-proliferative activity and tumor cell selectivity, indicating potential use in cancer treatment (Thomas et al., 2017).
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S2/c1-22-13-6-8-15(16(20)9-7-14-4-2-10-24-14)17(12-13)23-19(21)18-5-3-11-25-18/h2-12H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHLNPPPXFPOF-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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